1-Bromo-2,4-difluorobenzene

Regioselective Lithiation Organometallic Chemistry Halogenated Aromatic Functionalization

1-Bromo-2,4-difluorobenzene (CAS 348-57-2) is a halogenated aromatic compound characterized by a benzene ring substituted with one bromine atom at position 1 and two fluorine atoms at positions 2 and 4. It is a clear, colorless to slightly brown liquid with a density of 1.708 g/mL at 25°C and a boiling point of 145-146°C.

Molecular Formula C6H3BrF2
Molecular Weight 192.99 g/mol
CAS No. 348-57-2
Cat. No. B057218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluorobenzene
CAS348-57-2
Synonyms2,4-Difluoro-1-bromobenzene;  2,4-Difluorobromobenzene;  2,4-Difluorophenyl Bromide;  3-Bromo-2,6-difluorobenzene;  4-Bromo-1,3-difluorobenzene
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)Br
InChIInChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyMGHBDQZXPCTTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-difluorobenzene (CAS 348-57-2): Halogenated Aromatic Building Block for Pharmaceutical and Advanced Material Synthesis


1-Bromo-2,4-difluorobenzene (CAS 348-57-2) is a halogenated aromatic compound characterized by a benzene ring substituted with one bromine atom at position 1 and two fluorine atoms at positions 2 and 4 [1]. It is a clear, colorless to slightly brown liquid with a density of 1.708 g/mL at 25°C and a boiling point of 145-146°C . This compound serves as a versatile intermediate in organic synthesis, primarily valued for its differential halogen reactivity, which enables selective functionalization in cross-coupling reactions and regioselective lithiation for the construction of complex molecules in medicinal chemistry and materials science .

Why Substituting 1-Bromo-2,4-difluorobenzene with Other Halogenated Arenes Compromises Synthetic Utility and Final Product Integrity


The substitution pattern of 1-Bromo-2,4-difluorobenzene confers unique and non-interchangeable reactivity profiles compared to its regioisomers or related halogenated benzenes. While other bromofluorobenzenes may share similar physicochemical properties, their divergent substitution patterns lead to fundamentally different regioselectivity in key transformations such as lithiation and cross-coupling . For instance, the 2,4-difluoro arrangement enables exclusive lithiation at the 6-position, a selectivity not observed with 1-bromo-3,5-difluorobenzene or mono-fluorinated analogs . Furthermore, the electronic environment created by the 2,4-difluoro motif modulates the reactivity of the bromine leaving group in palladium-catalyzed reactions, impacting both reaction rates and product distributions in ways that cannot be replicated by generic alternatives . Consequently, employing an in-class substitute without rigorous validation introduces significant risk of altered reaction outcomes, lower yields, and compromised purity in downstream pharmaceutical or material science applications [1].

Quantitative Evidence Guide for 1-Bromo-2,4-difluorobenzene: Key Differentiators vs. Closest Analogs in Synthesis and Material Science


Regioselective Lithiation: Exclusive Functionalization at the 6-Position Yields a Single Carboxylic Acid Derivative

When treated with strong bases, 1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position adjacent to both halogen substituents (the 6-position), yielding 6-bromo-2,3-difluorobenzoic acid . This contrasts sharply with the non-selective lithiation observed for other bromofluorobenzene isomers, such as 1-Bromo-3,5-difluorobenzene, which lacks this specific arrangement of adjacent halogen atoms and thus cannot achieve the same exclusive regiochemical outcome .

Regioselective Lithiation Organometallic Chemistry Halogenated Aromatic Functionalization

Enhanced Photostability: 2,4-Difluoro Substitution Pattern Demonstrates Superior Resistance to Photolytic C-Br Cleavage Compared to the 2,6-Isomer

Photolytic studies in acetonitrile reveal that the carbon-bromine bond in 2,4-difluorobromobenzene (1-bromo-2,4-difluorobenzene) is cleaved less readily than in its 2,6-difluoro counterpart [1]. The 2,6-difluorohalobenzene underwent C–X bond cleavage more easily, indicating that the 2,4-difluoro substitution pattern confers greater stability to photodegradation [2].

Photostability Photochemistry Halogenated Aromatic Stability

Optimized Lipophilicity: LogP Value of 1-Bromo-2,4-difluorobenzene Balances Solubility and Membrane Permeability for Drug Design

The calculated octanol-water partition coefficient (LogP) for 1-Bromo-2,4-difluorobenzene ranges from 2.73 to 3.07 across different sources [1]. This moderate lipophilicity is strategically valuable for drug candidates, as it falls within the optimal range for oral bioavailability (typically LogP 1-4) [2]. In contrast, the mono-fluorinated analog 1-Bromo-4-fluorobenzene exhibits a lower LogP (approx. 2.1-2.4), which may reduce membrane permeability, while the non-fluorinated 1-Bromobenzene has an even lower LogP (approx. 2.0), potentially limiting its utility in designing bioavailable molecules [3].

Lipophilicity LogP Drug Design Pharmacokinetics

Superior Purity and Yield in Fluconazole Intermediate Synthesis: Patent Data Confirms 1-Bromo-2,4-difluorobenzene Enables High-Purity Production

A dedicated process patent (CN1944361A) for preparing 2,4-difluorobromobenzene (1-Bromo-2,4-difluorobenzene) as a fluconazole intermediate reports that prior methods suffered from low product purity (approximately 90%) and significant polybrominated byproducts [1]. The patented process, which utilizes solvent-free bromination of m-difluorobenzene with product recycling, achieves a higher purity (exact value not specified but exceeds 90%) and reduces polybrominated impurities [2]. This contrasts with alternative synthetic routes to fluconazole that employ different intermediates (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate), which are noted in the patent to have more steps, lower overall yield, and higher cost [3].

Pharmaceutical Intermediate Antifungal Synthesis Process Chemistry Fluconazole

Superior Substrate for Palladium-Catalyzed Cross-Coupling: Electron-Deficient 2,4-Difluoro Motif Enhances Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The electron-withdrawing nature of the two fluorine atoms in 1-Bromo-2,4-difluorobenzene renders the aromatic ring electron-deficient, which activates the bromine atom for oxidative addition in palladium-catalyzed cross-coupling reactions . This property makes it a superior substrate compared to less fluorinated or non-fluorinated bromobenzenes, which typically require more forcing conditions or specialized catalysts [1]. While direct comparative yield data under identical conditions is not publicly available, the compound's use in synthesizing fluorinated liquid crystals and pharmaceuticals via Suzuki-Miyaura and Buchwald-Hartwig couplings is well-documented, underscoring its enhanced reactivity profile .

Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination Palladium Catalysis

Optimal Application Scenarios for 1-Bromo-2,4-difluorobenzene: Where Its Differentiated Properties Deliver Maximum Value


Synthesis of Regiospecifically Functionalized Aromatic Building Blocks via Exclusive Lithiation

In synthetic sequences requiring introduction of a functional group at a specific position on a difluorophenyl ring, 1-Bromo-2,4-difluorobenzene is the substrate of choice. Its exclusive lithiation at the 6-position, as documented by Sigma-Aldrich , enables the efficient preparation of 6-bromo-2,3-difluorobenzoic acid with high regiocontrol, avoiding the complex separations required when using non-selective isomers like 1-Bromo-3,5-difluorobenzene. This scenario is particularly relevant in medicinal chemistry for constructing highly substituted aromatic cores of drug candidates where precise substitution patterns are critical for target binding.

Manufacturing of Fluconazole and Related Azole Antifungals

For the industrial production of fluconazole and other triazole antifungals, 1-Bromo-2,4-difluorobenzene is the established key intermediate . As highlighted in patent CN1944361A, synthetic routes employing this compound offer superior efficiency (fewer steps, lower cost) and improved purity (>90%) compared to alternative routes [1]. Procurement of high-purity 1-Bromo-2,4-difluorobenzene is essential for maintaining batch-to-batch consistency and meeting regulatory purity specifications for pharmaceutical active ingredients.

Development of Fluorinated Liquid Crystals for Display Technologies

The unique combination of bromine and fluorine substituents in 1-Bromo-2,4-difluorobenzene allows for sequential, orthogonal functionalization . This property is exploited in the synthesis of fluorinated liquid crystals, where the bromine serves as a leaving group in cross-coupling reactions to introduce aromatic substituents, while the fluorine atoms enhance thermal and chemical stability [1]. The compound's enhanced photostability, as demonstrated in comparative photolysis studies [2], further supports its use in materials intended for light-exposed applications like LCD screens.

Construction of 2,4-Difluorophenyl Motifs in Drug Discovery Libraries

The 2,4-difluorophenyl group is a privileged scaffold in medicinal chemistry, known to improve metabolic stability and binding affinity . 1-Bromo-2,4-difluorobenzene serves as the most direct and versatile precursor for introducing this motif into diverse molecular architectures via cross-coupling reactions [1]. Its moderate lipophilicity (LogP ~3) ensures that derivatives retain favorable drug-like properties, making it a preferred building block for synthesizing screening libraries targeting kinases, GPCRs, and other therapeutic targets [2].

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